molecular formula C6H10O B13564617 1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one

1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one

Cat. No.: B13564617
M. Wt: 98.14 g/mol
InChI Key: CSEAGYCTZLEZON-UJURSFKZSA-N
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Description

1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one is an organic compound with the molecular formula C7H12O It is a cyclopropyl ketone derivative, characterized by a cyclopropane ring substituted with a methyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one typically involves the cyclopropanation of an appropriate alkene precursor followed by oxidation. One common method is the reaction of 2-methylcyclopropanol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired ketone . The reaction is usually carried out under mild conditions to prevent over-oxidation and ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, potassium permanganate (KMnO4), and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: 2-methylcyclopropylmethanol.

    Substitution: Various substituted cyclopropyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in studies of enzyme-catalyzed reactions involving cyclopropyl ketones.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one involves its interaction with various molecular targets. The compound’s cyclopropyl ring can undergo ring-opening reactions, which can be catalyzed by enzymes or other catalysts. These reactions can lead to the formation of reactive intermediates that can interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(1R,2S)-2-methylcyclopropyl]ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group on the cyclopropane ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

1-[(1R,2S)-2-methylcyclopropyl]ethanone

InChI

InChI=1S/C6H10O/c1-4-3-6(4)5(2)7/h4,6H,3H2,1-2H3/t4-,6+/m0/s1

InChI Key

CSEAGYCTZLEZON-UJURSFKZSA-N

Isomeric SMILES

C[C@H]1C[C@H]1C(=O)C

Canonical SMILES

CC1CC1C(=O)C

Origin of Product

United States

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